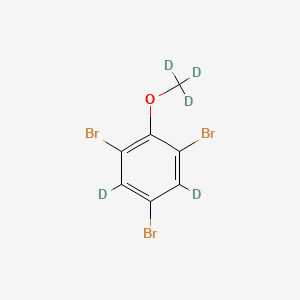
2,4,6-Tribromoanisole-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromoanisole-d5 is a deuterated derivative of 2,4,6-Tribromoanisole, which is a brominated derivative of anisole. This compound is often used as an isotopically labeled research compound, particularly in studies involving trace analysis and environmental monitoring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromoanisole-d5 typically involves the bromination of anisole in the presence of a deuterium source. The reaction conditions often include the use of bromine or a brominating agent under controlled temperature and solvent conditions to ensure selective bromination at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where anisole is treated with bromine in a deuterated solvent. The reaction is monitored to ensure complete bromination and deuteration, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tribromoanisole-d5 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation can produce anisole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromoanisole-d5 is widely used in scientific research, including:
Environmental Monitoring: Used as a tracer to study the fate and transport of brominated compounds in the environment.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting trace levels of brominated compounds.
Pharmaceutical Research: Utilized in studies involving the metabolism and pharmacokinetics of brominated compounds.
Wirkmechanismus
The mechanism of action of 2,4,6-Tribromoanisole-d5 involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In environmental studies, it acts as a tracer, while in pharmaceutical research, it may interact with metabolic enzymes to provide insights into the metabolism of brominated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromoanisole: The non-deuterated version, commonly used in similar applications.
2,4,6-Trichloroanisole: Another halogenated anisole, often studied for its role in cork taint in wines.
2,4,6-Tribromophenol: A precursor to 2,4,6-Tribromoanisole, used in fungicides.
Uniqueness
2,4,6-Tribromoanisole-d5 is unique due to its deuterium labeling, which makes it particularly useful in studies requiring isotopic differentiation. This labeling allows for more precise tracking and analysis in various scientific applications .
Eigenschaften
Molekularformel |
C7H5Br3O |
|---|---|
Molekulargewicht |
349.86 g/mol |
IUPAC-Name |
1,3,5-tribromo-2,4-dideuterio-6-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D |
InChI-Schlüssel |
YXTRCOAFNXQTKL-RHIBPKLGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1Br)OC([2H])([2H])[2H])Br)[2H])Br |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)
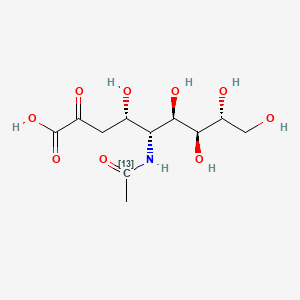

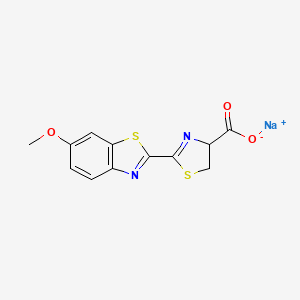
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
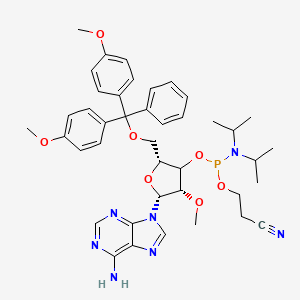
![4-(3-Fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12393286.png)
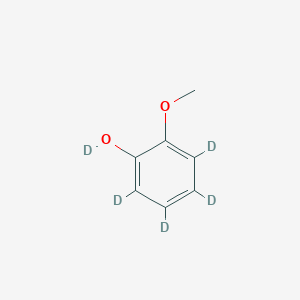
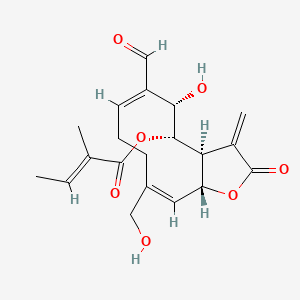
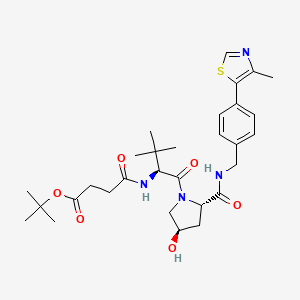
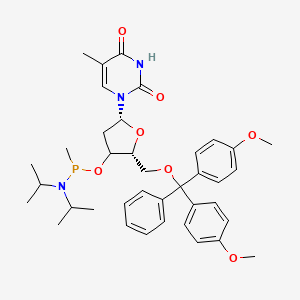
![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
